3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with an ethyl group, a hydroxyethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-bromoethanol to form the intermediate 3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-ethyl-1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-methanol.
Substitution: 3-alkyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid or 3-aryl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
- 3-ethyl-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid
- 3-ethyl-1-(2-hydroxyethyl)-1H-imidazole-4-carboxylic acid
Uniqueness
3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid groups, which can participate in various chemical reactions and interactions. This makes it a versatile compound for use in different scientific fields.
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-ethyl-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c1-2-7-6(8(12)13)5-10(9-7)3-4-11/h5,11H,2-4H2,1H3,(H,12,13) |
InChI Key |
QXSXJSUFIDNORG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1C(=O)O)CCO |
Origin of Product |
United States |
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